5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a nicotinamide core, a benzo[d]thiazole moiety, and a tetrahydrofuran group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and nicotinamide intermediates. The key steps include:
Formation of the benzo[d]thiazole intermediate: This can be achieved by reacting 4-methylbenzo[d]thiazole with appropriate chlorinating agents under controlled conditions.
Synthesis of the nicotinamide intermediate: This involves the chlorination of nicotinamide to introduce the chloro group at the 5-position.
Coupling reaction: The final step involves coupling the benzo[d]thiazole intermediate with the nicotinamide intermediate in the presence of a base and a suitable solvent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
- (2-methylbenzo[d]thiazol-5-yl)boronic acid
Uniqueness
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide stands out due to its combination of a nicotinamide core, a benzo[d]thiazole moiety, and a tetrahydrofuran group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-10-3-2-4-14-15(10)21-18(26-14)22-16(23)11-7-13(19)17(20-8-11)25-12-5-6-24-9-12/h2-4,7-8,12H,5-6,9H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAKPTABNPTUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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